(3S)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile is a compound of significant interest in the field of organic chemistry and medicinal chemistry. It is characterized by its unique structural features, including a trifluoromethyl group, which enhances its chemical reactivity and potential biological activity. This compound is classified as an amino nitrile due to the presence of both an amino group and a nitrile functional group.
The compound can be synthesized from commercially available starting materials, including fluorinated aromatic compounds and amino acids. Its synthesis has been documented in various scientific literature and patents, highlighting its relevance in research and industrial applications.
The synthesis of (3S)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile typically involves several key steps:
The reaction conditions typically include:
The molecular structure of (3S)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | C9H8F3N2 |
Molecular Weight | 200.17 g/mol |
IUPAC Name | (3S)-3-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile |
InChI | InChI=1S/C9H8F3N2/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m0/s1 |
InChI Key | XFSPNMIPXSSKHI-VIFPVBQESA-N |
SMILES | C1=CC(=C(C=C1C(CC#N)N)F)F |
The presence of fluorine atoms significantly influences the compound's electronic properties and reactivity.
(3S)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile can participate in various chemical reactions:
Common reagents for these reactions include:
These reactions are crucial for modifying the compound for specific applications in research and industry.
The mechanism of action for (3S)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile involves interactions with biological targets:
The physical properties of (3S)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile include:
Key chemical properties include:
The compound's stability and reactivity profile make it suitable for various synthetic applications.
Scientific Uses:
(3S)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile finds applications in several fields:
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3
CAS No.: 30962-16-4